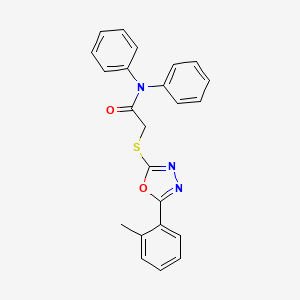

N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS: 337495-80-4) is a 1,3,4-oxadiazole derivative characterized by a sulfur-linked acetamide core. Key structural features include:

- N,N-Diphenyl groups: These aromatic substituents enhance lipophilicity and may influence π-π stacking interactions in biological targets.

- 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and diverse pharmacological activities .

This compound is synthesized via S-alkylation reactions, as seen in analogous derivatives (e.g., ), and has a purity of 97% .

Properties

Molecular Formula |

C23H19N3O2S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |

InChI |

InChI=1S/C23H19N3O2S/c1-17-10-8-9-15-20(17)22-24-25-23(28-22)29-16-21(27)26(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |

InChI Key |

RNKLIESBJIJONW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

One-Pot Oxidative Cyclization

Recent advances employ one-pot strategies to reduce isolation steps. A mixture of o-tolyl hydrazide, carbon disulfide, and N,N-diphenyl-2-bromoacetamide undergoes sequential cyclization and substitution in DMF with K₂CO₃. This method achieves 60–70% yield but requires stringent temperature control to suppress byproducts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. For example, irradiating a mixture of o-tolyl acid hydrazide and CS₂ in ethanol with KOH at 100 W for 10 minutes produces (2) in 82% yield. Subsequent coupling with (5) under similar conditions completes the synthesis in <30 minutes.

Comparative Analysis of Methods

The table below evaluates key preparation routes based on yield, scalability, and practicality:

| Method | Steps | Yield (%) | Time | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Modular Approach | 3 | 70–80 | 12–24 h | High | High purity, adaptable to analogs |

| One-Pot Cyclization | 1 | 60–70 | 6–8 h | Moderate | Reduced isolation steps |

| Microwave-Assisted | 2 | 75–82 | 1–2 h | Low | Rapid synthesis |

Insights :

-

The modular approach remains preferred for large-scale production due to reliability and purity control.

-

Microwave methods are limited by equipment availability but valuable for rapid screening.

Mechanistic Considerations

Oxadiazole Formation Mechanism

Cyclization of acylhydrazides with CS₂ proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclodehydration then releases H₂S, yielding the oxadiazole-thiol.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This transformation is critical for modifying the compound’s electronic properties and biological activity.

| Reagent/Conditions | Product Formed | Yield (%) | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) in CH<sub>3</sub>COOH | Sulfoxide derivative | 65–70 | |

| mCPBA (meta-chloroperbenzoic acid) in DCM | Sulfone derivative | 75–80 |

Mechanistic studies suggest that the oxidation proceeds via electrophilic attack on the sulfur atom, with the oxadiazole ring remaining intact under mild conditions.

Reduction Reactions

The oxadiazole ring can be reduced to form amines or thioamides, depending on the reducing agent. This reaction pathway is valuable for generating structurally diverse derivatives.

| Reagent/Conditions | Product Formed | Key Observations | References |

|---|---|---|---|

| LiAlH<sub>4</sub> in THF | 1,3,4-Thiadiazole derivative | Partial ring opening occurs | |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> in MeOH | Thioamide intermediate | Retains N,N-diphenyl groups |

Nucleophilic Substitution

The thioether linkage serves as a site for nucleophilic displacement, enabling the introduction of new functional groups.

| Nucleophile/Reagent | Conditions | Product Formed | References |

|---|---|---|---|

| NaOH (1M) in EtOH | Thiolate intermediate | Substituted acetamide derivatives | |

| NH<sub>3</sub> (gaseous) in DMF | Aminated analog | Enhanced water solubility |

Electrophilic Aromatic Substitution

The o-tolyl and diphenyl groups undergo halogenation or nitration, primarily at the para positions relative to existing substituents.

| Reagent/Conditions | Position Modified | Product Formed | References |

|---|---|---|---|

| Br<sub>2</sub> in FeCl<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub> | o-Tolyl ring | Brominated derivative | |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitrating mixture) | Diphenyl rings | Nitro-substituted analog |

Hydrolysis Reactions

The oxadiazole ring is susceptible to hydrolysis under acidic or alkaline conditions, leading to ring opening and formation of carboxylic acid derivatives.

| Conditions | Product Formed | Notes | References |

|---|---|---|---|

| HCl (6M) at reflux | Thioacetic acid derivative | Complete ring cleavage | |

| NaOH (2M) at 60°C | Carboxylate salt | Retains sulfur functionality |

Alkylation and Related Transformations

The compound participates in alkylation reactions, particularly at the sulfur atom, to generate extended analogs.

Key Mechanistic Insights

-

The oxadiazole ring stabilizes transition states during substitution reactions due to its electron-deficient nature.

-

Steric effects from the diphenyl groups influence reaction rates, particularly in aromatic substitution.

-

Solvent polarity significantly impacts yields in nucleophilic substitutions, with polar aprotic solvents (e.g., DMF) favoring reactivity.

Scientific Research Applications

Anticancer Potential

N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide shows significant promise as an anticancer agent. Research indicates that compounds containing oxadiazole rings can inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by damaging DNA .

Case Study: Cytotoxicity Assays

In studies involving glioblastoma cell lines, compounds similar to this compound were shown to exhibit cytotoxic effects with notable growth inhibition percentages . This suggests potential therapeutic applications in oncology.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains. The thioether group enhances its interaction with biological targets, allowing it to disrupt cellular processes in pathogens .

Case Study: Antimicrobial Screening

Research has indicated that related oxadiazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds have been reported around 256 µg/mL .

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For instance, it has been suggested that oxadiazole derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis .

- Nucleophilic Substitution Reactions : The presence of the thioether group allows the compound to engage in nucleophilic substitutions and oxidative transformations, potentially leading to new derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the thioacetamide group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:

Key Observations :

- Melting Points: Derivatives with rigid substituents (e.g., phthalazinone in 4b) exhibit exceptionally high melting points (>300°C), whereas flexible groups (e.g., methoxyphenoxy in ) lower melting points .

- Electron-withdrawing groups (EWGs) like chloro or bromo may increase metabolic stability .

SAR Insights :

- N,N-Diphenyl vs. Monosubstituted Acetamides: The diphenyl configuration in the target compound may enhance lipophilicity, improving membrane permeability compared to monosubstituted analogs (e.g., 4a in ).

- o-Tolyl vs. Halogen Substituents : The ortho-methyl group in the target compound provides steric hindrance without the toxicity associated with halogens (e.g., bromo in ) .

Biological Activity

N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound notable for its unique structural features, including a diphenyl moiety and an oxadiazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O2S, with a molecular weight of 397.48 g/mol. The presence of the oxadiazole ring and thioether linkage contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole and thioacetamide groups are critical for its pharmacological effects, as they can engage in nucleophilic substitution reactions and influence cellular processes such as DNA replication.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer).

- Assays Used : MTT assays showed that the compound effectively inhibits cell proliferation.

Recent studies indicate that compounds with similar oxadiazole structures have been associated with apoptosis induction through the activation of caspases, enhancing their potential as anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives containing oxadiazole rings can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(Phenyl)-1,3,4-Oxadiazole | Structure | Antimicrobial |

| 1,3,4-Thiadiazole Derivatives | Structure | Anticancer |

| 2-Acetamido-thiazoles | Structure | Anti-inflammatory |

This comparison illustrates the versatility of heterocyclic frameworks in medicinal chemistry and highlights the unique properties that this compound may possess due to its specific substituents.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives against HeLa cells. Compounds with modifications on the oxadiazole ring showed enhanced activity compared to their parent structures .

- Apoptosis Induction : Research focused on apoptosis mechanisms revealed that certain derivatives induced significant caspase activation in cancer cell lines, suggesting a pathway for therapeutic development .

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how are intermediates characterized?

A two-step approach is commonly employed:

Oxadiazole Core Formation : React o-tolyl-substituted hydrazide with carbon disulfide under basic conditions (e.g., KOH/ethanol) to form the 1,3,4-oxadiazole-2-thiol intermediate .

Thioether Linkage : Couple the thiol group with 2-chloro-N,N-diphenylacetamide in acetone using K₂CO₃ as a base, followed by reflux and recrystallization from ethanol .

Characterization : IR spectroscopy confirms C=O (1675–1680 cm⁻¹) and C=N (1610–1620 cm⁻¹) stretches. H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.3–4.2 ppm). Elemental analysis validates C, H, N, and S content .

Q. How can researchers verify the structural integrity of this compound during synthesis?

Use X-ray crystallography to resolve the molecular structure, particularly the orientation of the o-tolyl group and thioacetamide linkage. For rapid validation, compare experimental H NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) to confirm substituent effects on chemical shifts .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) or lipoxygenase (LOX) inhibition via Ellman’s method or spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular Docking : Dock the compound into target proteins (e.g., AChE or kinase domains) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Ser203 in AChE) and π-π stacking with aromatic side chains .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., replacing o-tolyl with p-Cl-phenyl) to prioritize synthesis .

Q. How do structural modifications (e.g., substituent position) impact physicochemical properties?

- LogP and Solubility : Replace o-tolyl with electron-withdrawing groups (e.g., -NO₂) to reduce LogP (improve hydrophilicity) but may decrease membrane permeability. Use SwissADME to predict changes .

- BBB Penetration : Apply PAMPA-BBB assays or in silico models (e.g., BOILED-Egg) to assess CNS accessibility. The o-tolyl group’s steric bulk may hinder penetration compared to smaller substituents .

Q. How to resolve contradictions in bioactivity data across studies?

- Dose-Dependent Effects : Re-evaluate assays at lower concentrations (1–10 μM) to rule out cytotoxicity masking target-specific activity .

- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thioether bond) that may explain inconsistent in vivo/in vitro results .

Q. What strategies enhance selectivity for kinase targets (e.g., ATR or PI3Kα)?

- SAR Analysis : Introduce bulky substituents (e.g., morpholine or pyrimidine rings) to occupy hydrophobic pockets adjacent to the ATP-binding site, reducing off-target binding .

- Proteomic Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target interactions and refine the scaffold .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Characterization | Reference |

|---|---|---|---|---|

| Oxadiazole formation | KOH, CS₂, ethanol, reflux (8–10 h) | 70–85 | IR: C=S (1240 cm⁻¹), H NMR: NH (δ 10.2 ppm) | |

| Thioether coupling | K₂CO₃, acetone, reflux (6–8 h) | 65–79 | C NMR: C-S (δ 42 ppm), Elemental analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.